molecular formula C56H46O12P2 B12837152 (2S,3S)-2,3-dibenzoyloxybutanedioic acid;1-diphenylphosphoryl-2-(2-diphenylphosphoryl-6-methoxyphenyl)-3-methoxybenzene

(2S,3S)-2,3-dibenzoyloxybutanedioic acid;1-diphenylphosphoryl-2-(2-diphenylphosphoryl-6-methoxyphenyl)-3-methoxybenzene

Cat. No.: B12837152
M. Wt: 972.9 g/mol
InChI Key: SOUVXFWOQIODIH-ZPPSJHHSSA-N
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Description

(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine oxide) D-DBTA complex is a chiral phosphine oxide compound. It is known for its unique structural properties and its ability to form complexes with various metals. This compound is widely used in organic synthesis and catalysis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine oxide) D-DBTA complex typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the biphenyl core, which is then functionalized with methoxy groups.

    Phosphine Oxide Introduction: Diphenylphosphine oxide groups are introduced through a series of substitution reactions.

    Chirality Induction: The chiral center is introduced using chiral auxiliaries or catalysts to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound often employs high-throughput methods to ensure scalability and efficiency. Techniques such as continuous flow synthesis and automated reaction setups are commonly used to produce large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine oxide) D-DBTA complex undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced back to phosphines under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various phosphine oxides, substituted biphenyl derivatives, and chiral phosphine complexes.

Scientific Research Applications

(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine oxide) D-DBTA complex has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: The compound is studied for its potential in drug development and as a probe for biological systems.

    Medicine: It is explored for its therapeutic potential in treating diseases through its interaction with biological targets.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.

Mechanism of Action

The mechanism of action of (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine oxide) D-DBTA complex involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and asymmetric synthesis. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalysis.

Properties

Molecular Formula

C56H46O12P2

Molecular Weight

972.9 g/mol

IUPAC Name

(2S,3S)-2,3-dibenzoyloxybutanedioic acid;1-diphenylphosphoryl-2-(2-diphenylphosphoryl-6-methoxyphenyl)-3-methoxybenzene

InChI

InChI=1S/C38H32O4P2.C18H14O8/c1-41-33-25-15-27-35(43(39,29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)38-34(42-2)26-16-28-36(38)44(40,31-21-11-5-12-22-31)32-23-13-6-14-24-32;19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h3-28H,1-2H3;1-10,13-14H,(H,19,20)(H,21,22)/t;13-,14-/m.0/s1

InChI Key

SOUVXFWOQIODIH-ZPPSJHHSSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)OC.C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O

Canonical SMILES

COC1=C(C(=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)OC.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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